1-Methyl-4-(trifluoromethoxy)benzene

Description

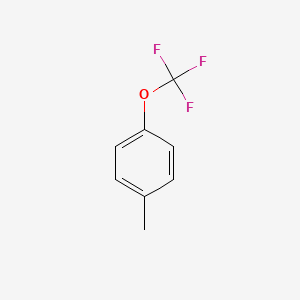

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-6-2-4-7(5-3-6)12-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXFXYQUXNXVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375271 | |

| Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-27-4 | |

| Record name | 1-Methyl-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethoxy)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-4-(trifluoromethoxy)benzene CAS number and properties

An In-Depth Technical Guide to 1-Methyl-4-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 706-27-4), a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. This document will detail its core physicochemical properties, common synthetic pathways with mechanistic insights, and its strategic applications, particularly in drug development. The guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile chemical building block.

Compound Identification and Structure

This compound, also commonly known as 4-(trifluoromethoxy)toluene, is an organic compound featuring a toluene backbone substituted with a trifluoromethoxy group at the para-position.[1]

-

IUPAC Name: this compound[2]

-

CAS Number: 706-27-4[1]

-

Molecular Formula: C₈H₇F₃O[1]

-

Synonyms: 4-(Trifluoromethoxy)toluene, 4-Methyl-alpha,alpha,alpha-trifluoroanisole, p-Tolyloxytrifluoromethane[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The trifluoromethoxy group significantly influences the physical and chemical properties of the parent toluene molecule, imparting increased lipophilicity and metabolic stability. The quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 176.14 g/mol | [1][3] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 129-130 °C | [4][5] |

| Density | 1.144 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.426 | [4][5] |

| InChI Key | JUXFXYQUXNXVAA-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of aryl trifluoromethyl ethers like this compound is a non-trivial process that has seen significant methodological development. A common and industrially relevant approach involves a two-step chlorination/fluorination sequence starting from the corresponding phenol, in this case, p-cresol.

Experimental Protocol: Two-Step Synthesis from p-Cresol

Step 1: Trichloromethylation of p-Cresol

-

Rationale: The initial step involves converting the phenolic hydroxyl group into a trichloromethoxy group. This is often achieved by reaction with carbon tetrachloride in the presence of a base or via an intermediate such as a chlorothionoformate.

-

Procedure:

-

To a solution of p-cresol in a suitable solvent (e.g., tetrachloroethane), add a chlorinating agent like phosgene or a precursor.

-

The reaction is typically performed under inert atmosphere and may require elevated temperatures.

-

The resulting intermediate, 1-methyl-4-(trichloromethoxy)benzene, is then isolated after an aqueous workup and solvent removal.[6]

-

Step 2: Fluorination of 1-Methyl-4-(trichloromethoxy)benzene

-

Rationale: The trichloromethyl group is highly susceptible to nucleophilic fluoride exchange. Strong fluorinating agents are required to replace all three chlorine atoms with fluorine.

-

Procedure:

-

The crude 1-methyl-4-(trichloromethoxy)benzene is treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF).[6][7]

-

This reaction is highly exothermic and is conducted in a pressure-rated vessel (autoclave) at elevated temperatures (e.g., 80°C).[6]

-

Upon completion, the reaction mixture is carefully vented, and the crude product is purified by distillation to yield this compound.[6]

-

Caption: Influence of the trifluoromethoxy group on drug design parameters.

Safety and Handling

While specific safety data for this compound is not as extensively documented as for more common reagents, data for structurally similar compounds provide a basis for safe handling protocols. The primary hazards are associated with irritation and potential flammability.

-

Hazard Statements:

-

H302: Harmful if swallowed. [8][9] * H315: Causes skin irritation. [8][9] * H319: Causes serious eye irritation. [8][9] * H335: May cause respiratory irritation. [8][9]* Precautionary Statements:

-

P261: Avoid breathing vapours/spray. [8][9] * P280: Wear protective gloves, eye protection, and face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. [9] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator may be necessary. [10]* Handling: Handle in accordance with good industrial hygiene and safety practices. Keep away from heat, sparks, and open flames. [11]

-

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods. Published data and supplier information confirm the availability of:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are essential for structural confirmation. The ¹⁹F NMR will show a characteristic singlet for the -OCF₃ group. [12]* Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight (m/z = 176.1). [12]* Infrared (IR) Spectroscopy: IR spectra will show characteristic C-F and C-O stretching vibrations. [3]

Conclusion

This compound is a valuable fluorinated building block with a unique set of properties that make it highly desirable for applications in drug discovery and advanced materials. Its ability to confer metabolic stability and high lipophilicity, while modulating electronic interactions, ensures its continued importance in the synthesis of novel chemical entities. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for its effective application in research and development.

References

-

PubChem. (n.d.). 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Supporting Information. (n.d.). Crystal data and data collection parameters. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Methyl-4-(trifluoromethyl)benzene - Physico-chemical Properties. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 1-methyl-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(Methoxymethyl)-4-(trifluoromethyl)benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). CID 161117661 | C16H14F6O2. Retrieved from [Link]

-

Airgas. (2021, September 15). Safety Data Sheet. Retrieved from [Link]

-

Angene Chemical. (2025, July 29). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

SpectraBase. (n.d.). 1-Ethyl-4-(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CID 161117661 | C16H14F6O2 | CID 161117661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methoxy-4-(trifluoromethyl)benzene | C8H7F3O | CID 600604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. 1-Methyl-4-(trifluoromethyl)benzene | 6140-17-6 [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. airgas.com [airgas.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethoxy)toluene

This guide provides a comprehensive technical overview of the physicochemical properties of 4-(trifluoromethoxy)toluene (CAS 706-27-4). It is intended for researchers, scientists, and drug development professionals who utilize fluorinated compounds in their work. This document moves beyond a simple recitation of data points to offer insights into the causality behind its properties and practical guidance for its handling and application.

Introduction: The Significance of the Trifluoromethoxy Group in Molecular Design

4-(Trifluoromethoxy)toluene is an aromatic organic compound featuring a toluene backbone substituted with a trifluoromethoxy (-OCF₃) group at the para position.[1] The trifluoromethoxy group is of significant interest in medicinal chemistry and materials science. Unlike its analogue, the trifluoromethyl group (-CF₃), the -OCF₃ group offers a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character, while being a weak hydrogen bond acceptor.[2][3] These properties make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] This guide will delve into the core physicochemical properties that arise from this unique molecular architecture.

Below is the chemical structure of 4-(trifluoromethoxy)toluene.

Caption: Molecular Structure of 4-(Trifluoromethoxy)toluene

Core Physicochemical Properties

The physical and chemical characteristics of 4-(trifluoromethoxy)toluene are summarized below. These properties are crucial for its handling, purification, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 706-27-4 | [1][5][6][7][8] |

| Molecular Formula | C₈H₇F₃O | [1][5][6][7] |

| Molecular Weight | 176.14 g/mol | [5][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][9][10] |

| Boiling Point | 134-135 °C (at 760 mmHg) | [7][11][12] |

| Density | 1.179 g/mL at 25 °C | [11][12] |

| Refractive Index (n²⁰/D) | 1.416 | [11][12] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [10][11] |

| Purity (typical) | >98.0% (GC) | [9][10] |

Spectroscopic Profile

The structural identity and purity of 4-(trifluoromethoxy)toluene are typically confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one signal for the methyl protons. The aromatic protons, being on a para-substituted ring, will appear as a pair of doublets (an AA'BB' system). The methyl protons will appear as a singlet.

-

Predicted Chemical Shifts (in CDCl₃):

-

~7.1-7.2 ppm (d, 2H, aromatic protons ortho to the methyl group)

-

~7.0-7.1 ppm (d, 2H, aromatic protons ortho to the -OCF₃ group)

-

~2.3 ppm (s, 3H, methyl protons)

-

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethoxy group. The carbon attached to the fluorine atoms will appear as a quartet due to C-F coupling.

-

¹⁹F NMR (Fluorine NMR): The fluorine NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (ether): ~1200-1250 cm⁻¹ (strong)

-

C-F stretching: ~1000-1100 cm⁻¹ (very strong)

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 176.14. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the ether bond.

Reactivity and Chemical Behavior

The reactivity of the aromatic ring in 4-(trifluoromethoxy)toluene is governed by the interplay of the activating methyl group and the deactivating trifluoromethoxy group.

-

Electrophilic Aromatic Substitution: The methyl group is an ortho-, para-directing activator, while the trifluoromethoxy group is a deactivating but also ortho-, para-directing substituent. The directing effects are synergistic. However, the deactivating nature of the -OCF₃ group makes the ring less reactive towards electrophiles compared to toluene. Substitution will preferentially occur at the positions ortho to the methyl group.

-

Stability: The presence of the trifluoromethoxy group enhances the chemical and metabolic stability of the molecule.[2] The C-F bonds are exceptionally strong, and the -OCF₃ group is resistant to oxidative demethylation, a common metabolic pathway for methoxy groups.[2][3] This stability is a key reason for its use in drug design.[4]

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties.

Determination of Boiling Point

This protocol describes a standard method for determining the boiling point at atmospheric pressure.

Caption: Workflow for Boiling Point Determination

-

Apparatus Setup: Assemble a standard distillation apparatus. Place a small volume of 4-(trifluoromethoxy)toluene and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Observe the temperature as the liquid begins to boil and its vapor rises.

-

Measurement: Record the temperature at which the vapor temperature stabilizes while the liquid is distilling at a steady rate. This temperature is the boiling point.

Purity Assessment by Gas Chromatography (GC)

This workflow outlines the steps for assessing the purity of a sample.

Caption: Workflow for GC Purity Analysis

-

Sample Preparation: Prepare a dilute solution of 4-(trifluoromethoxy)toluene in a volatile solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a DB-5 or equivalent).

-

Analysis: Inject the sample and run a temperature program that allows for the separation of the main component from any impurities.

-

Quantification: The purity is determined by integrating the area of the peak corresponding to 4-(trifluoromethoxy)toluene and expressing it as a percentage of the total peak area.[9][10]

Safety and Handling

4-(Trifluoromethoxy)toluene is a flammable liquid and an irritant.[11] Proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.[11][14]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][11]

-

First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse with plenty of water for at least 15 minutes.[13][14]

Applications in Drug Discovery and Development

The trifluoromethoxy group is often used as a bioisostere for other groups, such as the methoxy or chloro groups, to improve the metabolic stability and lipophilicity of a drug candidate.[2] The increased lipophilicity can enhance membrane permeability and absorption, while the stability towards metabolism can increase the drug's half-life.[2][3] Several FDA-approved drugs contain the trifluoromethoxy group, including Riluzole (for ALS) and Sonidegib (for cancer), highlighting its importance in modern medicinal chemistry.[2] 4-(Trifluoromethoxy)toluene serves as a key building block for the synthesis of more complex molecules containing this valuable functional group.

Conclusion

4-(Trifluoromethoxy)toluene is a compound with a unique set of physicochemical properties that make it highly valuable in synthetic and medicinal chemistry. Its combination of lipophilicity, metabolic stability, and specific electronic characteristics provides a powerful tool for molecular design. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective and safe application in research and development.

References

-

INDOFINE Chemical Company, Inc. 4-(TRIFLUOROMETHOXY)TOLUENE. [Link]

-

ChemBK. 4-(trifluoromethoxy)toluene. [Link]

-

SpectraBase. 4-(Trifluoromethoxy)toluene. [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Wikipedia. Trifluorotoluene. [Link]

-

ACS Publications. Supporting Information. [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

ACS Publications. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. [Link]

-

RefractiveIndex.INFO. Refractive index of C7H8 (Toluene). [Link]

-

Tetrahedron. 706-27-4 | 4-(Trifluoromethoxy)toluene. [Link]

-

SpectraBase. 4-Fluorotoluene - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

- 1. CAS 706-27-4: 4-(trifluoromethoxy)toluene | CymitQuimica [cymitquimica.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

- 7. 4-(TRIFLUOROMETHOXY)TOLUENE | 706-27-4 | INDOFINE Chemical Company [indofinechemical.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. labproinc.com [labproinc.com]

- 10. 4-(Trifluoromethoxy)toluene | 706-27-4 | TCI EUROPE N.V. [tcichemicals.com]

- 11. chembk.com [chembk.com]

- 12. 4-Trifluoromethoxytoluene | 706-27-4 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. Page loading... [guidechem.com]

An In-Depth Technical Guide to 1-Methyl-4-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals

Core Molecular and Physical Properties

1-Methyl-4-(trifluoromethoxy)benzene, also widely known as 4-(trifluoromethoxy)toluene, is an aromatic organic compound that has garnered significant interest in the scientific community. Its unique combination of a methyl group and a trifluoromethoxy group on a benzene ring imparts desirable physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules.[1]

The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, but with significantly different electronic properties. It is highly lipophilic and metabolically stable, attributes that are highly sought after in the design of novel pharmaceuticals and agrochemicals.[1] The methyl group, on the other hand, can provide a site for further chemical modification or can influence the molecule's interaction with biological targets.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O | [1][2][3][4][5] |

| Molecular Weight | 176.14 g/mol | [3][4][5] |

| CAS Number | 706-27-4 | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 134-135 °C | [3][4] |

| Density | 1.179 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.416 | [3][4] |

Synthesis of this compound: A Methodological Overview

The synthesis of aryl trifluoromethyl ethers, such as this compound, can be achieved through several routes. A common and effective method involves the trifluoromethylation of the corresponding phenol, in this case, p-cresol. The following protocol is a representative example of how such a transformation can be carried out in a laboratory setting.

Experimental Protocol: Two-Step Synthesis from p-Cresol

This protocol is based on the general principles of aryl trifluoromethyl ether synthesis, involving the formation of a xanthate intermediate followed by oxidative desulfurization-fluorination.

Step 1: Synthesis of the Xanthate Intermediate

Caption: Workflow for the synthesis of the xanthate intermediate from p-cresol.

Methodology:

-

To a stirred solution of p-cresol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

-

Cool the resulting solution back to 0 °C and add carbon disulfide (CS₂, 1.2 eq) dropwise.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture again to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure xanthate intermediate.

Step 2: Oxidative Desulfurization-Fluorination

Caption: Workflow for the conversion of the xanthate to the final product.

Methodology:

-

In a fume hood, dissolve the xanthate intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Carefully add a solution of a fluorinating agent, such as pyridine-HF (excess), to the reaction mixture at a low temperature (e.g., -78 °C).

-

Add an oxidizing agent, for example, 1,3-dibromo-5,5-dimethylhydantoin (DBH), portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography or distillation to afford this compound.

Applications in Drug Discovery and Development

The incorporation of the trifluoromethoxy group into small molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties. This substituent can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.

The 1-methyl-4-(trifluoromethoxy)phenyl moiety is therefore a valuable building block for the synthesis of new chemical entities. Its presence can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group are resistant to enzymatic degradation, which can lead to a longer in vivo half-life of the drug candidate.

-

Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its target.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups and alter the molecule's interaction with its target protein.

While specific FDA-approved drugs containing the 1-methyl-4-(trifluoromethoxy)phenyl moiety are not prominently highlighted in general literature, the broader class of trifluoromethoxy-containing compounds has seen success. For instance, Riluzole, used in the treatment of amyotrophic lateral sclerosis, features a trifluoromethoxy group, underscoring the therapeutic potential of this functional group. The principles guiding the use of the trifluoromethoxy group in such drugs are directly applicable to derivatives of this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.3 ppm) and two doublets in the aromatic region (typically between 7.0 and 7.3 ppm) corresponding to the protons on the benzene ring, characteristic of a 1,4-disubstituted pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the quaternary carbon attached to the trifluoromethoxy group, the aromatic carbons, and the carbon of the trifluoromethoxy group. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is generally classified as a flammable liquid and may cause skin, eye, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information before working with this compound.

Conclusion

This compound is a versatile and valuable building block for researchers and professionals in drug discovery and materials science. Its unique combination of a methyl and a trifluoromethoxy group offers a powerful tool for the synthesis of novel compounds with enhanced properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the laboratory and beyond.

References

-

ChemBK. 4-(trifluoromethoxy)toluene. [Link]

Sources

A Comprehensive Spectroscopic Analysis of 1-Methyl-4-(trifluoromethoxy)benzene

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed spectroscopic characterization of 1-Methyl-4-(trifluoromethoxy)benzene (CAS 706-27-4), a key building block in pharmaceutical and agrochemical research.[1][2] The trifluoromethoxy group is a prevalent bioisostere for methoxy and other functional groups, offering modulated lipophilicity, metabolic stability, and electronic properties. Therefore, unambiguous structural confirmation and purity assessment are paramount. This document outlines the principles, standard operating procedures, and in-depth interpretation of proton and carbon nuclear magnetic resonance (¹H & ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound, serving as an essential reference for researchers in synthetic chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic compound featuring a toluene backbone substituted with a trifluoromethoxy group at the para position. This substitution pattern dictates the spectroscopic signatures detailed in this guide.

Caption: Molecular Structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Causality Behind ¹H NMR

¹H NMR spectroscopy is the cornerstone technique for confirming the identity of organic molecules. For this compound, its utility lies in its ability to:

-

Confirm the Substitution Pattern: The para-substitution gives rise to a distinct AA'BB' system (often appearing as two clean doublets), which is a highly diagnostic fingerprint for this arrangement.

-

Verify Functional Groups: It provides direct evidence for the aliphatic methyl (-CH₃) protons and the aromatic protons, showing them in the correct 2:1 integration ratio (aromatic:methyl).

-

Assess Purity: The absence of extraneous peaks indicates a high degree of purity, which is critical for its use in sensitive applications like drug development.

Experimental Protocol: ¹H NMR Acquisition

This protocol represents a self-validating system for obtaining high-quality, reproducible data.

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).[4] CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single residual peak, which is easily identified.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

-

Number of Scans: 8-16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds ensures quantitative integration.

-

Data Presentation: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.15 | Doublet | 2H | ~8.5 | Ar-H (ortho to -CH₃) |

| ~7.09 | Doublet | 2H | ~8.5 | Ar-H (ortho to -OCF₃) |

| ~2.35 | Singlet | 3H | N/A | -CH₃ |

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

Spectral Interpretation

The ¹H NMR spectrum is characterized by two distinct regions:

-

Aromatic Region (δ 7.0-7.2 ppm): The two signals in this region, each integrating to 2H, confirm the presence of four aromatic protons. Their appearance as doublets is characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating methyl group are slightly upfield compared to those ortho to the electron-withdrawing trifluoromethoxy group.

-

Aliphatic Region (δ ~2.35 ppm): A sharp singlet integrating to 3H is the classic signature of a methyl group attached to an aromatic ring. Its singlet nature confirms the absence of adjacent protons.

Sources

1-Methyl-4-(trifluoromethoxy)benzene safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-(trifluoromethoxy)toluene, is an aromatic organic compound with the chemical formula C8H7F3O.[1][2][3] It is a colorless liquid at room temperature.[1] The presence of the trifluoromethoxy group (-OCF3) on the toluene backbone imparts unique electronic and lipophilic properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4] The strong electronegativity and lipophilicity of the trifluoromethoxy group can enhance the metabolic stability and membrane permeability of drug candidates.[4] However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data for this compound, offering in-depth insights and practical guidance for its safe handling in a research and development setting.

Physicochemical Properties and Their Safety Implications

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7F3O | [1][2][3] |

| Molecular Weight | 176.14 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 134-135 °C | [2][5] |

| Density | 1.179 g/mL at 25 °C | [2][5] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.416 | [2][5] |

The relatively low flash point of 31 °C indicates that this compound is a flammable liquid, capable of forming ignitable vapor-air mixtures at ambient temperatures.[5] This necessitates strict control of ignition sources in any area where it is handled or stored. Its density being greater than water means that in the event of a spill into a water body, it would likely sink, and water may be ineffective for extinguishing a fire.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source:[5]

The flammability hazard is a primary concern. The irritant properties to the skin, eyes, and respiratory system are also significant and dictate the required personal protective equipment and handling procedures.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize the risks associated with this compound.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure to vapors.[7]

-

Ignition Source Control: Due to its flammability, all potential ignition sources must be eliminated from the handling area. This includes open flames, hot surfaces, sparks from electrical equipment, and static discharge.[8] Use of spark-proof tools and explosion-proof equipment is recommended.[9]

-

Eyewash Stations and Safety Showers: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing exposure. The following diagram illustrates a systematic approach to PPE selection when working with this compound.

Caption: PPE Selection Workflow for this compound.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8]

-

Store separately from strong oxidizing agents, as these are incompatible materials.[9] The trifluoromethoxy group is generally stable, but the aromatic ring can be susceptible to oxidation.

-

Ground and bond containers when transferring material to prevent static discharge.[9]

Emergency Procedures

A well-defined emergency plan is essential for responding effectively to incidents involving this compound.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response

The following flowchart outlines the general procedure for responding to a spill of this compound.

Caption: Emergency Spill Response for this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective.[9]

-

Specific Hazards: The compound is a flammable liquid, and its vapors can form explosive mixtures with air and travel to an ignition source and flash back.[9] During a fire, irritating and highly toxic gases such as carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Toxicological and Environmental Considerations

Toxicology

The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.[5] While detailed toxicological studies on this specific compound are not widely available in the public domain, the hazards of its components and similar substances provide some insight. Benzene and its metabolites can have toxic effects on various biological systems.[11] The trifluoromethoxy group is known to increase lipophilicity, which can facilitate absorption and distribution within the body.[4] Chronic exposure to related aromatic compounds can lead to systemic effects.[12] Therefore, minimizing exposure through the diligent use of engineering controls and PPE is paramount.

Environmental Fate

Some data suggests that this compound may cause long-lasting harmful effects to aquatic life.[8] Aromatic compounds containing trifluoromethyl or trifluoromethoxy groups can be persistent in the environment.[13] The high stability of the C-F bond contributes to their resistance to degradation.[4] Therefore, releases to the environment should be avoided, and all waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when appropriate safety measures are strictly implemented. Its flammability and irritant properties are the primary safety concerns. A comprehensive safety strategy, encompassing robust engineering controls, correct use of personal protective equipment, and well-rehearsed emergency procedures, is essential for the protection of researchers and the environment. By understanding the underlying chemical principles of its hazards and adhering to the guidance provided in this document, scientific professionals can confidently and safely utilize this compound in their research and development endeavors.

References

-

Standard Operating Procedure: Flammable Liquids. Yale Environmental Health & Safety. [Link]

-

Prakash, G. K. S., et al. (2012). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry. [Link]

-

Flammable Liquid Spill Clean Up. The University of British Columbia Safety & Risk Services. [Link]

-

Emergency and Spill Response Procedures. Auburn University. [Link]

-

Chemical Spill Response Procedure. University of Manitoba. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

McCloud, S. et al. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. [Link]

-

Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]

-

Holmes, J. L., & Kutschke, K. O. (1962). Reactions of trifluoromethyl radicals with benzene and toluene. Transactions of the Faraday Society. [Link]

-

Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. Cole-Parmer. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Tsai, W. T. (2007). The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. Journal of Hazardous Materials. [Link]

-

Lewis, J. G., et al. (1988). Toxic effects of benzene and benzene metabolites on mononuclear phagocytes. Toxicology and Applied Pharmacology. [Link]

-

Understanding (Trifluoromethoxy)benzene: Properties, Applications & Supply. [Link]

-

Phenol. Wikipedia. [Link]

Sources

- 1. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. chemscene.com [chemscene.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. umanitoba.ca [umanitoba.ca]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. angenechemical.com [angenechemical.com]

- 9. CID 161117661 | C16H14F6O2 | CID 161117661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. collectionscanada.ca [collectionscanada.ca]

- 11. Toxic effects of benzene and benzene metabolites on mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenol - Wikipedia [en.wikipedia.org]

- 13. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]

Synthesis and discovery of 1-Methyl-4-(trifluoromethoxy)benzene

An In-depth Technical Guide on the Synthesis and Discovery of 1-Methyl-4-(trifluoromethoxy)benzene

Foreword: The trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent in modern chemistry. Its combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character makes it a "privileged" moiety in the design of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive exploration of this compound, a fundamental building block for introducing the valuable 4-(trifluoromethoxy)phenyl group. We will dissect its discovery, properties, and critically evaluate the evolution of its synthesis from historical methods to contemporary, field-proven protocols. This document is designed for the practicing researcher, offering not just procedures, but the causal logic behind them to empower innovation and problem-solving.

Core Compound Profile: Physicochemical & Spectroscopic Data

A foundational understanding of a molecule's physical and spectral properties is non-negotiable for its synthesis, purification, and characterization. This compound, also known as 4-(trifluoromethoxy)toluene, is a colorless liquid under standard conditions.

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol [1] |

| Appearance | Colorless Liquid[1] |

| Boiling Point | 142-145 °C[2] |

| Density | ~1.23 g/cm³ |

| CAS Number | 706-27-4 |

Spectroscopic Validation:

-

¹H NMR: The spectrum is defined by two key regions: a sharp singlet for the methyl (CH₃) protons around δ 2.3 ppm and a characteristic AA'BB' system of two doublets in the aromatic region (δ 7.0-7.3 ppm), confirming the para-substitution pattern.

-

¹⁹F NMR: A sharp singlet is observed around δ -58 ppm, indicative of the three magnetically equivalent fluorine atoms in the -OCF₃ group.

-

¹³C NMR: Key signals include the methyl carbon, the aromatic carbons, and a distinctive quartet for the trifluoromethyl carbon due to C-F coupling.

-

Mass Spectrometry (GC-MS): Primarily used to confirm the molecular weight (M⁺ at m/z = 176) and assess purity during reaction monitoring.

Genesis of a Moiety: Discovery and Historical Context

The synthesis of aryl trifluoromethyl ethers was a significant challenge for early organofluorine chemists. The first successful preparations were reported by L. Yagupol'skii in 1955.[3][4] These pioneering methods did not start from phenols but rather from electron-deficient anisoles (methoxybenzenes).[4][5][6] The process involved a harsh, two-step chlorination/fluorination sequence.[6] The methoxy group was first chlorinated at high temperatures (e.g., 200 °C) to form an aryl trichloromethyl ether, which was subsequently fluorinated using reagents like antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).[4][5] These methods, while groundbreaking, were limited by their harsh conditions and low tolerance for many functional groups.

Synthetic Methodologies: From Classical Routes to Modern Protocols

The choice of synthetic strategy is dictated by scale, safety, cost, and available starting materials. The synthesis of this compound has evolved from these early harsh methods to more refined and versatile protocols.

The Phenol-to-Aryl Trifluoromethyl Ether Transformation

The most direct and common conceptual approach starts with the corresponding phenol, 4-cresol (p-cresol). This transformation, however, is not trivial. A significant advancement involved reacting phenols with a perhalomethane (like carbon tetrachloride) and anhydrous hydrogen fluoride (HF) in a pressure vessel.[2][3] This one-step process represented an improvement by starting with readily available phenols.[2]

Another important pathway is the oxidative desulfurization-fluorination of xanthates derived from phenols.[4][5][7] This two-step method involves converting the phenol to a xanthate intermediate, which is then treated with an oxidant (like 1,3-dibromo-5,5-dimethylhydantoin, DBH) and a fluoride source (such as pyridine-HF).[4][5]

Field-Proven Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides

While the direct trifluoromethoxylation of phenols is feasible, a highly reliable and versatile laboratory-scale synthesis often involves a two-step sequence starting from p-cresol: iodination followed by copper-catalyzed trifluoromethoxylation. This approach offers excellent control and functional group tolerance.

Diagram 1: Two-Step Synthesis via Iodination and Cu-Catalysis

Caption: A reliable two-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step A: Synthesis of 4-Iodo-1-methylbenzene (p-Iodotoluene) This step is a standard electrophilic aromatic substitution and is provided for completeness. Commercially available p-iodotoluene is often used to save time.

-

Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve toluene (1.0 equiv) in glacial acetic acid.

-

Reagent Addition: Add iodine (I₂) and periodic acid (HIO₄) as the oxidant.

-

Reaction: Heat the mixture gently (e.g., 70-80 °C) and stir for several hours. Monitor the disappearance of the purple iodine color and check reaction completion by TLC or GC-MS.

-

Workup: Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any remaining iodine. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Step B: Copper-Catalyzed Trifluoromethylation of 4-Iodo-1-methylbenzene This protocol is an adaptation of modern trifluoromethylation methods.[8]

-

Reaction Setup (Inert Atmosphere): To a dry Schlenk tube or pressure vessel under an inert atmosphere (Nitrogen or Argon), add copper(I) iodide (CuI, 10-20 mol%), 4-iodo-1-methylbenzene (1.0 equiv), and a suitable ligand (e.g., 1,10-phenanthroline, 20-40 mol%).

-

Solvent and Reagent Addition: Add a dry, polar aprotic solvent such as DMF or NMP. Add the trifluoromethyl source. A common and effective source is (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) in combination with a fluoride source like KF or CsF.

-

Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C. The reaction is typically stirred for 12-24 hours.

-

Self-Validation/Monitoring: Progress can be monitored by taking small aliquots (under inert conditions) and analyzing them by GC-MS. The disappearance of the starting material (m/z of p-iodotoluene) and the appearance of the product peak (m/z = 176) indicates conversion.

-

Workup: After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

-

Purification: Wash the filtrate with water multiple times to remove the DMF/NMP, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude liquid is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Copper(I) catalysts are sensitive to oxidation, which would deactivate them. An inert atmosphere is critical for reproducibility and high yields.

-

Ligand: The ligand (e.g., 1,10-phenanthroline) stabilizes the copper center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Polar Aprotic Solvent: Solvents like DMF or NMP are required to dissolve the salts and reagents and to reach the necessary reaction temperatures.

-

Filtration through Celite: Copper salts can form emulsions during aqueous workup. A preliminary filtration through Celite effectively removes the bulk of these salts, simplifying the subsequent extraction.

Applications in Research and Development

This compound is rarely the final product but rather a crucial intermediate.[2] Its utility stems from the ability to functionalize the benzylic methyl group or perform further electrophilic aromatic substitution on the ring.

-

Pharmaceuticals: It serves as a starting point for synthesizing complex drug candidates where the 4-(trifluoromethoxy)phenyl group is desired to enhance metabolic stability and cell membrane permeability.[9]

-

Agrochemicals: Similar to pharmaceuticals, this moiety is incorporated into pesticides and herbicides to improve their potency and environmental persistence.

-

Materials Science: The unique electronic properties of the -OCF₃ group are exploited in the synthesis of liquid crystals, polymers, and other advanced materials.[7]

Conclusion

The journey to synthesize this compound mirrors the broader evolution of organofluorine chemistry—from brute-force methods requiring harsh and hazardous reagents to sophisticated, catalyst-driven protocols offering mild conditions and broad applicability. The methodologies presented herein, particularly the copper-catalyzed approaches, represent the current state-of-the-art, providing reliable and scalable access to this invaluable chemical building block. For the modern researcher, a deep, mechanistic understanding of these protocols is the key to unlocking the full potential of the trifluoromethoxy group in the next generation of molecules and materials.

References

-

Prakash, G. K. S., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. [Link]

- Feiring, A. E. (1979). Preparation of aryl trifluoromethyl ethers.

-

Leroy, J. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

-

Dilman, A. D., & Levin, V. V. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules. [Link]

-

Togni, A. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. NIH Public Access. [Link]

-

Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. [Link]

- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Beilstein Journals. Progress in copper-catalyzed trifluoromethylation. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. US4157344A - Preparation of aryl trifluoromethyl ethers - Google Patents [patents.google.com]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 9. nbinno.com [nbinno.com]

Key chemical features of 1-Methyl-4-(trifluoromethoxy)benzene

An In-Depth Technical Guide to 1-Methyl-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into the molecule's synthesis, characterization, reactivity, and strategic application in the design of next-generation therapeutics. We will explore the causality behind its unique properties and explain the rationale for its use in creating more stable, effective, and bioavailable drug candidates.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-(trifluoromethoxy)toluene, is an aromatic compound distinguished by the presence of two electronically opposing substituents on a benzene ring: a weakly electron-donating methyl group (-CH₃) and a strongly electron-withdrawing and highly lipophilic trifluoromethoxy group (-OCF₃). This electronic dichotomy is central to its chemical behavior and its utility in drug design.

The trifluoromethoxy group is a bioisostere of several other functional groups but possesses a unique combination of properties. Unlike the methoxy group (-OCH₃), which is a strong electron-donating group and a metabolic liability, the -OCF₃ group is a powerful electron-withdrawer due to the high electronegativity of the fluorine atoms and is exceptionally stable to metabolic degradation.[1][2] Compared to the trifluoromethyl group (-CF₃), the trifluoromethoxy group is considered one of the most lipophilic substituents, a critical feature for modulating a drug candidate's ability to cross cellular membranes.[1][2]

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 706-27-4 | [3] |

| Molecular Formula | C₈H₇F₃O | [3] |

| Molecular Weight | 176.14 g/mol | [3] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | ~129 °C | [4] |

| InChI Key | JUXFXYQUXNXVAA-UHFFFAOYSA-N | [3] |

Strategic Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step for its use as a building block. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and safety considerations. A common and effective strategy begins with the commercially available precursor, p-cresol (4-methylphenol).

The following workflow outlines a validated laboratory-scale synthesis. The rationale behind this two-step process is the conversion of the phenolic hydroxyl group, which is not directly displaceable, into a more reactive intermediate that can then be fluorinated.

Caption: A common synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis from p-Cresol

Trustworthiness: This protocol is designed to be self-validating. Each step includes purification and characterization to ensure the identity and purity of the intermediate and final product before proceeding.

Step 1: Synthesis of O-(4-methylphenyl) chlorothioformate

-

System Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is purged with dry nitrogen.

-

Reaction: p-Cresol and a stoichiometric amount of a non-nucleophilic base (e.g., 4-dimethylaminopyridine, DMAP) are dissolved in a dry, inert solvent like dichloromethane (DCM).

-

Addition: The solution is cooled in an ice bath (0 °C). Thiophosgene, dissolved in DCM, is added dropwise via the dropping funnel over 30 minutes.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Purification: The reaction mixture is washed with dilute HCl, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Oxidative Fluorination to this compound

-

System Setup: A flask suitable for fluorination reactions (e.g., FEP or PFA) is charged with the purified O-(4-methylphenyl) chlorothioformate from Step 1.

-

Fluorination: A suitable fluorinating agent, such as silver(I) fluoride (AgF) or a more modern hypervalent iodine-based reagent, is added. The choice of reagent is critical; AgF is effective but can be expensive, while newer reagents may offer milder conditions.[5]

-

Reaction: The mixture is stirred at a specified temperature (which depends on the chosen fluorinating agent) until the conversion is complete, as monitored by GC-MS or ¹⁹F NMR.

-

Workup & Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is washed, dried, and concentrated. The final product, this compound, is purified by fractional distillation under reduced pressure.

Spectroscopic and Analytical Characterization

Confident identification of this compound is essential. The following data provides the expected spectroscopic fingerprint for this molecule.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Aromatic Protons: Two doublets (an AA'BB' system) between δ 7.0-7.3 ppm, integrating to 2H each. Protons ortho to the methyl group will be slightly upfield from those ortho to the -OCF₃ group. Methyl Protons: A singlet at approximately δ 2.3 ppm, integrating to 3H. |

| ¹³C NMR | Aromatic Carbons: Four signals expected in the aromatic region (δ 120-150 ppm). The carbon attached to the -OCF₃ group will be significantly affected. -OCF₃ Carbon: A quartet around δ 121 ppm with a large C-F coupling constant (J ≈ 257 Hz). Methyl Carbon: A signal around δ 21 ppm. |

| ¹⁹F NMR | A sharp singlet is expected around δ -58 to -60 ppm (referenced to CFCl₃). The absence of coupling confirms the -OCF₃ structure.[6] |

| IR Spectroscopy | C-H (Aromatic): Stretching vibrations around 3030-3100 cm⁻¹. C-H (Alkyl): Stretching vibrations just below 3000 cm⁻¹. C-O-C: Ether linkage stretch around 1250 cm⁻¹. C-F: Very strong, characteristic absorption bands in the 1050-1200 cm⁻¹ region.[7][8] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 176. Key Fragments: Loss of a fluorine atom (M-19), loss of the -CF₃ group (M-69), and fragmentation of the aromatic ring. |

Reactivity and Strategic Use in Synthesis

The true value of this compound lies in its predictable reactivity, which allows for its strategic incorporation into larger molecules.

Electrophilic Aromatic Substitution (EAS)

The benzene ring is substituted with competing groups: the ortho, para-directing, activating methyl group and the meta-directing, deactivating trifluoromethoxy group.[9]

-

-CH₃ group (Activating, Ortho/Para-Director): Increases electron density at the ortho and para positions through hyperconjugation and weak induction.[9]

-

-OCF₃ group (Deactivating, Meta-Director): Strongly withdraws electron density from the ring via a powerful negative inductive effect (-I), overriding the weak positive resonance effect (+R) of the oxygen lone pairs. This deactivates the entire ring, especially the ortho and para positions.

The net result is that the ring is deactivated towards EAS compared to toluene but will preferentially substitute at the positions ortho to the activating methyl group. The strong deactivating nature of the -OCF₃ group makes the position ortho to it (and meta to the methyl group) the most likely site of attack.

Caption: Regioselectivity of Electrophilic Aromatic Substitution.

Benzylic Position Reactions

The methyl group can undergo free-radical reactions, such as benzylic bromination with N-bromosuccinimide (NBS) and a radical initiator. This transforms the methyl group into a bromomethyl group (-CH₂Br), a versatile handle for introducing nucleophiles and building out more complex molecular structures. This functionality is crucial for its role as a versatile building block.[10]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethoxy group into a drug candidate is a key strategy for enhancing its pharmaceutical properties.[2][11] this compound serves as a readily available starting material to introduce this valuable moiety.

Key Advantages Conferred by the -OCF₃ Group:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can significantly increase a drug's half-life and reduce the potential for toxic metabolites.

-

Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design (Hansch π parameter of +1.04).[2] This property can be fine-tuned to improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, and enhance binding affinity through hydrophobic interactions with the target protein.[1][12]

-

Modulation of Physicochemical Properties: The group's strong electron-withdrawing nature can significantly alter the pKa of nearby acidic or basic centers, which can be used to optimize solubility, receptor binding, and pharmacokinetic profiles.[13]

-

Improved Bioavailability: By increasing both metabolic stability and membrane permeability, the -OCF₃ group can lead to a marked improvement in a drug's oral bioavailability.[12]

Several approved drugs, such as the amyotrophic lateral sclerosis treatment Riluzole , contain the trifluoromethoxy group, validating its importance in successful drug design.[1] this compound is therefore a critical intermediate for synthesizing analogs of existing drugs or for building entirely new chemical entities where these specific properties are desired.[10][14]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: The compound is flammable and may cause skin, eye, and respiratory irritation.[4] Thermal decomposition can release hazardous substances like hydrogen fluoride.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

References

-

ChemBK. (2024). 1-Methyl-4-(trifluoromethyl)benzene - Physico-chemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161117661, this compound. Retrieved from [Link]

- Supporting Information. (n.d.). General procedure for the reaction.

-

OUCI. (n.d.). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600604, 1-Methoxy-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title].

-

SpectraBase. (n.d.). 1-(Methoxymethyl)-4-(trifluoromethyl)benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of trifluoromethoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Autech. (n.d.). Exploring the Synthesis and Applications of 1-Iodo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

Autech. (n.d.). Exploring 1-Fluoro-4-(trifluoromethoxy)benzene: A Key Organic Synthesis Intermediate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methylbenzene (toluene). Retrieved from [Link]

-

ResearchGate. (n.d.). Simulated IR spectra of benzene (top), 1,3,5-trifluorobenzene (middle).... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene | 87750-51-4 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 13. jelsciences.com [jelsciences.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Lipophilicity and Metabolic Stability of Trifluoromethoxy Compounds

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a wide array of physicochemical and pharmacokinetic properties. Among the fluorinated moieties, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful functional group. It offers a distinct profile of high lipophilicity, strong electron-withdrawing character, and exceptional metabolic stability. This guide provides an in-depth analysis of the trifluoromethoxy group, contrasting its properties with related substituents like methoxy (-OCH₃) and trifluoromethyl (-CF₃). We will delve into the mechanistic basis for the enhanced metabolic stability conferred by the -OCF₃ group and provide detailed, field-proven protocols for the experimental determination of both lipophilicity (LogP) and in vitro metabolic stability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the trifluoromethoxy group to design more robust and effective therapeutic agents.

The Trifluoromethoxy Group: A Profile in Drug Design

The trifluoromethoxy group is often considered a "pseudo-halogen" due to its electronic properties, yet its impact on molecular characteristics is multifaceted.[1][2] Its growing importance in pharmaceuticals and agrochemicals stems from its ability to simultaneously modulate lipophilicity, metabolic stability, and target engagement.[1][2][3] Unlike the more common trifluoromethyl (-CF₃) group, the intervening oxygen atom in the -OCF₃ moiety introduces unique conformational and electronic effects.

Causality of Physicochemical Impact: Electronics and Lipophilicity

The primary driver for incorporating the -OCF₃ group is to fine-tune a molecule's properties for optimal Absorption, Distribution, Metabolism, and Excretion (ADME).[3]

-

Electronic Effects : The -OCF₃ group is strongly electron-withdrawing, more so than its methoxy analog, which significantly alters the electron distribution of an attached aromatic ring.[2][4] This electronic modulation can influence a molecule's pKa and its ability to interact with biological targets.

-

Lipophilicity : Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of membrane permeability and bioavailability.[5][6] The -OCF₃ group is highly lipophilic, significantly more so than a methoxy or even a trifluoromethyl group.[2][3] This property is quantified by the Hansch lipophilicity parameter (π), which reflects the contribution of a substituent to the molecule's overall partition coefficient (LogP). A higher π value indicates a greater contribution to lipophilicity.

The decision to use an -OCF₃ group over other substituents is a strategic choice based on the specific optimization goals for a drug candidate. The following table summarizes and compares the key physicochemical properties of the trifluoromethoxy group with other commonly used substituents in medicinal chemistry.

| Substituent | Hansch π Value | Hammett Constant (σp) | Relative Size | Primary Metabolic Liability |

| -H | 0.00 | 0.00 | Small | C-H Oxidation |

| -CH₃ (Methyl) | +0.56 | -0.17 | Medium | Oxidation to -CH₂OH |

| -OCH₃ (Methoxy) | -0.02 | -0.27 | Medium | O-Demethylation |

| -CF₃ (Trifluoromethyl) | +0.88[7] | +0.54 | Large | Generally Stable |

| -OCF₃ (Trifluoromethoxy) | +1.04 [1] | +0.35 | Large | Highly Stable |